

A Comprehensive Technical Guide to the Thermochemical Properties of Octanenitrile

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Compound of Interest

Compound Name: Octanenitrile

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This technical guide provides a detailed overview of the thermochemical data available for **octanenitrile** (C₈H₁₅N). The information is compiled from various reputable sources and is intended to be a valuable resource for professionals in research and development. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for thermochemical measurements, and provides a visualization of a relevant chemical transformation involving **octanenitrile**.

Core Thermochemical Data of Octanenitrile

Octanenitrile, also known as caprylonitrile or heptyl cyanide, is a fatty nitrile with a variety of applications, including as a solvent and a precursor in organic synthesis. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and reaction modeling.

Physical Properties

Basic physical properties of **octanenitrile** are crucial for its handling and use in experimental setups.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ N	[1] [2]
Molecular Weight	125.21 g/mol	[1] [2]
Melting Point	-45 °C	[3]
Boiling Point	198-200 °C	[3]
Density	0.814 g/mL at 25 °C	[3]

Enthalpy and Thermodynamic Parameters

The following table summarizes key enthalpic and other thermodynamic data for **octanenitrile**. These values are fundamental for understanding the energetics of reactions and phase changes involving this compound.

Parameter	Value	Units	Method	Source(s)
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ_{\text{gas}}$)	-50.6 ± 1.5	kJ/mol	Ccr	[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	50.0	kJ/mol at 388 K	A	[4]
49.8	kJ/mol at 389 K	EB	[4]	
48.0	kJ/mol at 435 K	EB	[4]	
56.7	kJ/mol at 331 K	N/A	[4]	
Standard Liquid Enthalpy of Combustion ($\Delta_c H^\circ_{\text{liquid}}$)	-	kJ/mol	-	[5]
Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)	-	J/mol·K	-	[5]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-	kJ/mol	-	[5]
Liquid Phase Enthalpy of Formation ($\Delta_f H^\circ_{\text{liquid}}$)	-	kJ/mol	-	[5]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	-	kJ/mol	-	[5]

Note: A hyphen (-) indicates that a value was mentioned as a measurable property in the source but a specific numerical value for **octanenitrile** was not provided in the search results.

Experimental Protocols for Thermochemical Data Determination

While specific, detailed experimental protocols for the determination of every thermochemical value for **octanenitrile** are not readily available in the public domain, this section outlines the general methodologies employed for such measurements.

Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation of organic compounds like **octanenitrile** is often determined indirectly through combustion calorimetry.

General Protocol:

- **Sample Preparation:** A precisely weighed sample of high-purity **octanenitrile** is placed in a crucible within a combustion bomb. A known amount of a combustible auxiliary substance (e.g., benzoic acid) may be used to ensure complete combustion.
- **Bomb Assembly:** The bomb is sealed and pressurized with a high-purity oxygen atmosphere.
- **Calorimeter Setup:** The bomb is placed in a calorimeter, which is a well-insulated container filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited electrically. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.
- **Calculation:** The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its known heat capacity. The heat capacity of the calorimeter is typically determined by burning a standard reference material (e.g., benzoic acid) with a known enthalpy of combustion. After correcting for the heat of combustion of the auxiliary substance and other factors, the standard enthalpy of combustion of **octanenitrile** is determined. The standard enthalpy of formation is then calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion and Heat Capacity)

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow associated with transitions in a material as a function of temperature.

General Protocol for Enthalpy of Fusion (Melting):

- **Sample Encapsulation:** A small, accurately weighed sample of **octanenitrile** is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of **octanenitrile**.
- **Measurement:** As the temperature increases, the DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. When the sample melts, it absorbs heat (an endothermic process), resulting in a peak in the DSC thermogram.
- **Data Analysis:** The area under the melting peak is integrated to determine the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$). The temperature at the peak maximum is typically taken as the melting point.

General Protocol for Heat Capacity (C_p):

- **Baseline Run:** A baseline measurement is performed with empty sample and reference pans.
- **Standard Run:** A run is performed with a known mass of a standard material (e.g., sapphire) with a well-characterized heat capacity.
- **Sample Run:** A run is performed with a known mass of the **octanenitrile** sample.
- **Calculation:** By comparing the heat flow signals from the three runs, the heat capacity of the **octanenitrile** sample can be determined as a function of temperature.

Vapor Pressure Measurement

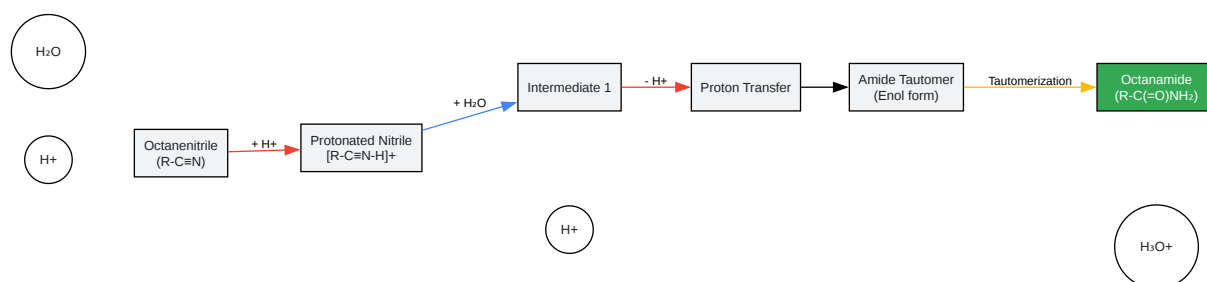
Several methods can be employed to measure the vapor pressure of a liquid as a function of temperature. This data is crucial for determining the enthalpy of vaporization.

General Static Method Protocol:

- **Sample Degassing:** A sample of **octanenitrile** is placed in a container connected to a vacuum line and a pressure-measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.
- **Temperature Control:** The sample container is immersed in a constant-temperature bath.
- **Equilibrium and Measurement:** The system is allowed to reach thermal and phase equilibrium, at which point the pressure measured by the manometer is the vapor pressure of the **octanenitrile** at that temperature.
- **Data Collection:** The procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data. The enthalpy of vaporization can then be calculated from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.

Visualization of a Key Reaction: Acid-Catalyzed Hydrolysis of Octanenitrile

Octanenitrile, like other nitriles, can be hydrolyzed to form a carboxylic acid or an amide. The acid-catalyzed hydrolysis to an amide is a fundamental reaction in organic chemistry.



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Caption: Acid-catalyzed hydrolysis of **octanenitrile** to octanamide.

This guide provides a foundational understanding of the thermochemical properties of **octanenitrile**. For more in-depth data and experimental details, consulting the primary literature cited in the sources is recommended.

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